D-(3,4,5-Trifluorophenyl)-alanine

Vue d'ensemble

Description

D-(3,4,5-Trifluorophenyl)-alanine is a useful research compound. Its molecular formula is C9H8F3NO2 and its molecular weight is 219.16 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

Compounds with similar structures have been found to target lung cancer cells . They inhibit lung cancer cell proliferation and migration .

Mode of Action

Related compounds have been shown to inhibit the phosphorylation of p38 in lung cancer cells . This suggests that D-(3,4,5-Trifluorophenyl)-alanine may interact with its targets to induce similar biochemical changes.

Biochemical Pathways

Related compounds have been found to inhibit the expression of matrix metalloproteinases-2 (mmp-2) and mmp-9 in lung cancer cells . These proteins are involved in the degradation of extracellular matrix, which is a crucial step in the progression of cancers.

Pharmacokinetics

A study on similar compounds has shown that they follow lipinski’s rule of 5, suggesting good bioavailability .

Result of Action

Related compounds have been found to display strong cytostatic effects on lung cancer cell proliferation . They also significantly inhibit migration by reducing the expression of MMP-2 and MMP-9 in lung cancer cells .

Analyse Biochimique

Biochemical Properties

It has been found to be involved in the hydroboration reactions of unsaturated substrates .

Cellular Effects

Preliminary studies suggest that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Studies are ongoing to determine the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Metabolic Pathways

It is believed to interact with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .

Transport and Distribution

It is believed to interact with various transporters or binding proteins, and may have effects on its localization or accumulation .

Activité Biologique

D-(3,4,5-Trifluorophenyl)-alanine (TFP-Ala) is a β-amino acid that has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article explores the biological activity of TFP-Ala, focusing on its pharmacological properties, mechanisms of action, and therapeutic implications.

Chemical Structure and Properties

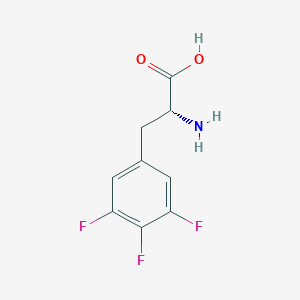

This compound is characterized by the presence of a trifluoromethyl group on the phenyl ring, which significantly influences its biological activity. The chemical structure can be represented as follows:

1. Pharmacological Applications

TFP-Ala has been studied for its role as a precursor in the synthesis of various pharmaceutical compounds, particularly in the development of dipeptidyl peptidase-4 (DPP-IV) inhibitors. DPP-IV inhibitors are crucial in the management of type 2 diabetes as they enhance insulin secretion and decrease glucagon levels. Notably, TFP-Ala serves as a key intermediate for sitagliptin, an FDA-approved medication for diabetes management .

The biological activity of TFP-Ala can be attributed to several mechanisms:

- Inhibition of DPP-IV : TFP-Ala exhibits potent inhibitory effects on DPP-IV enzymes, which are involved in glucose metabolism. By inhibiting this enzyme, TFP-Ala contributes to increased levels of incretin hormones, leading to improved glycemic control .

- Neurotransmitter Modulation : Research indicates that TFP-Ala may influence neurotransmitter systems in the brain. The compound has been shown to interact with glutamate receptors, potentially affecting synaptic transmission and neuronal excitability .

3. Case Studies and Research Findings

Several studies have highlighted the biological significance of TFP-Ala:

- A study conducted by Bettini et al. (2020) demonstrated that TFP-Ala derivatives could effectively inhibit DPP-IV activity in vitro and improve glycemic control in diabetic models .

- Another investigation focused on the neuroprotective effects of TFP-Ala, revealing its potential to mitigate excitotoxicity in neuronal cultures by modulating glutamate receptor activity .

Comparative Biological Activity

To provide a clearer understanding of TFP-Ala's biological activity compared to other amino acids and derivatives, the following table summarizes key features:

| Compound | DPP-IV Inhibition | Neuroprotective Effects | Therapeutic Applications |

|---|---|---|---|

| This compound | Strong | Moderate | Antidiabetic (sitagliptin precursor) |

| L-Alanine | Weak | Low | General amino acid |

| β-Alanine | Moderate | Low | Muscle endurance |

Applications De Recherche Scientifique

Pharmaceutical Applications

D-(3,4,5-Trifluorophenyl)-alanine serves as a crucial building block in the development of several pharmaceutical agents. Its incorporation into drug design can enhance biological activity and selectivity.

- Sitagliptin Synthesis : One of the most notable applications is its role as an intermediate in the synthesis of sitagliptin, a drug used to treat type 2 diabetes. The biocatalytic synthesis of sitagliptin involves this compound as a key precursor. Recent studies have demonstrated that biocatalytic approaches can improve yields and selectivity compared to traditional chemical methods .

- Antibacterial Agents : The compound is also being explored for its potential in synthesizing antibacterial agents. Research indicates that fluorinated amino acids can enhance the efficacy of peptides used in treating bacterial infections due to their increased stability and bioactivity .

Biocatalysis and Synthetic Chemistry

The use of this compound in biocatalytic reactions highlights its versatility in synthetic chemistry.

- Enzymatic Transformations : Various studies have reported on the enzymatic transformations involving this compound. For instance, it has been utilized in kinetic resolutions and asymmetric syntheses to produce other fluorinated amino acids with high enantiomeric purity .

- Multienzymatic Cascades : The compound has been integrated into multienzymatic cascades for the production of non-canonical amino acids. These cascades allow for the efficient synthesis of complex molecules with reduced environmental impact compared to traditional methods .

Research and Development

This compound is being actively researched for its potential applications beyond pharmaceuticals.

- Chiral Building Blocks : As a chiral amino acid, it is valuable in the synthesis of chiral compounds. Its unique trifluoromethyl group contributes to the development of novel materials and biologically active substances .

- Prodrug Development : Research has indicated that fluorinated amino acids can be utilized in prodrug strategies to modify drug properties such as solubility and bioavailability. This approach may lead to improved therapeutic profiles for existing drugs .

Case Studies

Several case studies illustrate the practical applications of this compound:

Analyse Des Réactions Chimiques

Biocatalytic Deracemization via Ammonia Lyases

Phenylalanine ammonia lyases (PALs) enable the stereoselective synthesis of D-(3,4,5-trifluorophenyl)-alanine through deracemization cascades:

-

Reaction Pathway :

| Parameter | Value | Source Catalyst | Reference |

|---|---|---|---|

| Substrate | 3,4,5-Trifluorocinnamic acid | AvPAL (H359Y variant) | |

| Yield | 71–80% | ||

| Enantiomeric excess (ee) | >98% |

This method avoids racemization issues and achieves high stereoselectivity through iterative elimination and amination .

Enzymatic Reductive Amination

D-amino acid dehydrogenases (DAADHs) coupled with cofactor recycling systems enable direct synthesis from α-keto acid precursors:

-

Key Enzymes :

| Parameter | Value | Conditions | Reference |

|---|---|---|---|

| Substrate | 3,4,5-Trifluoropyruvate | 30 mM substrate | |

| Cofactor Recycling | NADH/NAD+ via formate dehydrogenase | pH 7.5, 37°C | |

| Yield (D-enantiomer) | ~90% (18 mM) | ||

| ee | >99% |

This cascade system minimizes byproducts and achieves near-quantitative conversion under optimized conditions .

One-Pot Deracemization via Multi-Enzyme Cascades

Combining PALs with enantioselective oxidases enables dynamic kinetic resolution:

-

Example :

| Parameter | Value | Conditions | Reference |

|---|---|---|---|

| Substrate | Racemic trifluorophenylalanine | 5 M NH3 buffer | |

| Final ee | 96–98% | pH 9.6–10.0 |

Chemo-Enzymatic Hydroamination

A hybrid approach uses chemical synthesis of cinnamic acid derivatives followed by enzymatic hydroamination:

-

Step 1 : Suzuki–Miyaura coupling to generate 3,4,5-trifluorocinnamic acid.

| Parameter | Value | Catalyst | Reference |

|---|---|---|---|

| Yield | 62% | AvPAL | |

| ee | >99% |

Defluorination Side Reactions

Alanine racemases (e.g., Streptomyces lavendulae AlaR) exhibit β-elimination activity, leading to defluorination:

Key Challenges and Innovations

-

Substrate Inhibition : High ammonia concentrations inhibit DAADHs; engineered PAL variants (e.g., H359Y) improve tolerance .

-

Cofactor Dependency : NADPH recycling systems using glucose dehydrogenase (GDH) reduce costs .

-

Trifluoromethyl Stability : Trifluorinated substrates exhibit slower kinetics than monofluorinated analogs, requiring longer reaction times .

These advancements highlight the versatility of enzymatic routes for synthesizing fluorinated D-amino acids with pharmaceutical-grade purity .

Propriétés

IUPAC Name |

(2R)-2-amino-3-(3,4,5-trifluorophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3NO2/c10-5-1-4(2-6(11)8(5)12)3-7(13)9(14)15/h1-2,7H,3,13H2,(H,14,15)/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFKCVRLOYOHGFK-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)F)F)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C=C(C(=C1F)F)F)C[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70427508 | |

| Record name | D-(3,4,5-Trifluorophenyl)-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70427508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217684-62-2 | |

| Record name | D-(3,4,5-Trifluorophenyl)-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70427508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.